molecular formula C11H17NO3 B12109005 2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol

2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol

Cat. No.: B12109005
M. Wt: 211.26 g/mol
InChI Key: KWBMGAPAKLYVQE-UHFFFAOYSA-N
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Description

2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol is an organic compound with a complex structure that includes a phenol group, a methoxy group, and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-methoxyphenol with formaldehyde and 3-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino alcohol side chain can interact with enzymes and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol
  • 2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol
  • 2-{[(3-Hydroxypropyl)amino]methyl}-6-ethoxyphenol

Uniqueness

2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a phenol and an amino alcohol group allows for diverse interactions with other molecules, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-[(3-hydroxypropylamino)methyl]-6-methoxyphenol

InChI

InChI=1S/C11H17NO3/c1-15-10-5-2-4-9(11(10)14)8-12-6-3-7-13/h2,4-5,12-14H,3,6-8H2,1H3

InChI Key

KWBMGAPAKLYVQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNCCCO

Origin of Product

United States

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